(3R)-3-(3-methoxyphenoxy)butanoic acid
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Overview
Description
(3R)-3-(3-methoxyphenoxy)butanoic acid is an organic compound with a molecular formula of C11H14O4 It is characterized by the presence of a methoxyphenoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(3-methoxyphenoxy)butanoic acid typically involves the reaction of 3-methoxyphenol with butanoic acid derivatives under specific conditions. One common method involves the esterification of 3-methoxyphenol with butanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(3-methoxyphenoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-(3-methoxyphenoxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-(3-methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethoxy)butanoic acid: Similar in structure but with a different substitution pattern.
3-Methylbutanoic acid: Lacks the methoxyphenoxy group, resulting in different chemical properties.
3-Hydroxybutanoic acid: Contains a hydroxyl group instead of a methoxyphenoxy group.
Uniqueness
(3R)-3-(3-methoxyphenoxy)butanoic acid is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
(3R)-3-(3-methoxyphenoxy)butanoic acid |
InChI |
InChI=1S/C11H14O4/c1-8(6-11(12)13)15-10-5-3-4-9(7-10)14-2/h3-5,7-8H,6H2,1-2H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
VUNKQUDMCHUNJQ-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O)OC1=CC=CC(=C1)OC |
Canonical SMILES |
CC(CC(=O)O)OC1=CC=CC(=C1)OC |
Origin of Product |
United States |
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